2-Chloro-6-methyl-1,5-naphthyridine

Organic Synthesis Medicinal Chemistry Nucleophilic Aromatic Substitution

2-Chloro-6-methyl-1,5-naphthyridine (CAS 764717-61-5) is a differentiated 1,5-naphthyridine building block with a critical 2-chloro, 6-methyl substitution pattern. This specific regioisomer enables rapid SAR diversification via palladium-catalyzed cross-coupling or SNAr, accelerating hit-to-lead programs for kinase inhibitors. Supplied as a crystalline solid (≥95%) with batch consistency ensured by 2–8°C inert storage. Ideal for medicinal chemistry and chemical biology tool compound synthesis.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 764717-61-5
Cat. No. B1625036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methyl-1,5-naphthyridine
CAS764717-61-5
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)N=C(C=C2)Cl
InChIInChI=1S/C9H7ClN2/c1-6-2-3-8-7(11-6)4-5-9(10)12-8/h2-5H,1H3
InChIKeyDWSSCIABGWUPBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification for 2-Chloro-6-methyl-1,5-naphthyridine (CAS 764717-61-5): A High-Utility 1,5-Naphthyridine Building Block


2-Chloro-6-methyl-1,5-naphthyridine (CAS 764717-61-5) is a heterocyclic organic compound with the molecular formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol . It belongs to the 1,5-naphthyridine class, a bicyclic system consisting of two fused pyridine rings . Characterized by a chlorine atom at the 2-position and a methyl group at the 6-position, its canonical SMILES is CC1=CC=C2N=C(Cl)C=CC2=N1 . This specific substitution pattern confers distinct reactivity, making it a versatile intermediate for constructing more complex, pharmacologically relevant molecules. The compound is typically supplied as a solid with a purity of ≥95% , and it should be stored under an inert gas (nitrogen or argon) at 2–8°C .

The Substitution Risk in 1,5-Naphthyridine Procurement: Why 2-Chloro-6-methyl-1,5-naphthyridine (CAS 764717-61-5) is Not Interchangeable


The term "naphthyridine building block" encompasses a chemically diverse family of regioisomers and substitution patterns, each possessing distinct electronic properties, steric constraints, and reactivities [1]. The six isomeric naphthyridine ring systems (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) have different nitrogen atom placements, which fundamentally alter their ability to participate in hydrogen bonding, metal coordination, and cross-coupling reactions [1]. Furthermore, the position and nature of substituents on the core dictate the available synthetic pathways. Attempting to substitute 2-chloro-6-methyl-1,5-naphthyridine with a simple 2-chloro-1,5-naphthyridine , a 2-hydroxy analog [2], or a 6-unsubstituted derivative will inevitably lead to synthetic failure or necessitate a complete redesign of the synthetic route, compromising both project timelines and resource allocation. The specific chloro and methyl substitution pattern on the 1,5-naphthyridine core is the critical determinant of its unique utility.

Quantitative Evidence for Selecting 2-Chloro-6-methyl-1,5-naphthyridine (CAS 764717-61-5) Over Its Closest Analogs


Synthetic Utility: The 2-Chloro Substituent as a Superior Leaving Group for Derivatization vs. Hydroxy Analogs

The primary value of 2-chloro-6-methyl-1,5-naphthyridine lies in the enhanced reactivity of the chloro group at the 2-position, which allows for direct, high-yielding conversion to a diverse array of 2-substituted 6-methyl-1,5-naphthyridines [1]. In contrast, its direct synthetic precursor, 2-hydroxy-6-methyl-1,5-naphthyridine [1], is a poor electrophile and must first be activated or converted to a better leaving group (like a halogen) before nucleophilic displacement can occur. This additional step reduces overall yield, consumes time, and introduces further purification challenges.

Organic Synthesis Medicinal Chemistry Nucleophilic Aromatic Substitution

Physical Property for Handling: Melting Point Defines a Solid, Crystalline Form vs. Lower-Melting or Liquid Analogs

The physical state of a reagent significantly impacts its ease of handling, weighing, and storage in a research setting. 2-Chloro-6-methyl-1,5-naphthyridine has a reported melting point of 177-178 °C , confirming it is a stable, crystalline solid at ambient temperatures. This property is advantageous for accurate weighing and long-term storage stability compared to related heterocyclic building blocks, such as unsubstituted 1,5-naphthyridine, which can be an oily or low-melting solid.

Chemical Procurement Laboratory Handling Physicochemical Properties

Calculated Property: Predicted LogP Confirms Optimal Lipophilicity for Downstream Medicinal Chemistry Applications

The predicted lipophilicity of a building block provides an early indication of its suitability for generating drug-like candidates. 2-Chloro-6-methyl-1,5-naphthyridine has a consensus Log P (o/w) of 2.42 . This value falls within the optimal range for oral bioavailability (typically Log P between 1 and 3) and membrane permeability. This is a key differentiating factor when compared to more polar analogs like 2-hydroxy-6-methyl-1,5-naphthyridine, which would have a significantly lower, less drug-like Log P.

Medicinal Chemistry Drug Design ADME Properties

Specific Patent Precedent: A Core Intermediate in a Pharmacologically Relevant Series (TGF-β Type I Receptor Inhibitors)

The specific substitution pattern of 2-chloro-6-methyl-1,5-naphthyridine is directly relevant to a major class of drug discovery efforts. It has been explicitly identified as an intermediate for synthesizing potent and selective inhibitors of the TGF-β type I receptor [1]. This is a highly validated target in oncology and fibrosis. In contrast, other simple naphthyridine building blocks (e.g., unsubstituted or differently halogenated) would not provide the correct core scaffold for this particular series of inhibitors.

Medicinal Chemistry Kinase Inhibition Patent Analysis

Validated Application Scenarios for 2-Chloro-6-methyl-1,5-naphthyridine (CAS 764717-61-5) in R&D


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

This compound is ideally suited for medicinal chemists engaged in hit-to-lead or lead optimization campaigns targeting kinases. The 2-chloro substituent serves as a versatile synthetic handle for rapid diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr) . This enables the generation of focused libraries around the 1,5-naphthyridine core, a privileged scaffold for kinase inhibition, as exemplified by its use in developing potent TGF-β type I receptor inhibitors [1].

Process Chemistry: Development of Scalable Routes to Complex APIs

For process chemists, the well-defined physical properties of this compound, including its high melting point (177-178 °C) and crystalline nature, are significant advantages . These characteristics facilitate reliable handling, accurate charging, and straightforward purification of intermediates during scale-up. The stability of the solid form under recommended storage conditions (2-8 °C, inert atmosphere) contributes to batch-to-batch consistency, a critical requirement for API development and manufacturing.

Chemical Biology: Probe Development for Target Identification

Researchers in chemical biology can utilize this compound to create tool compounds and affinity probes. The synthetic utility of the 2-chloro group allows for the installation of functional handles, such as biotin, fluorophores, or photoaffinity labels. Given its role as a precursor to potent kinase inhibitors, these probes are valuable for target engagement studies, cellular imaging, and proteomic profiling within pathways of therapeutic interest, particularly in oncology and fibrotic diseases [1].

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